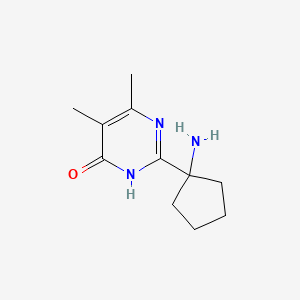

2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one

Description

2-(1-Aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidin-4-one core substituted with a 1-aminocyclopentyl group at position 2 and methyl groups at positions 5 and 4. Its hydrochloride salt form (CAS 5207) is commercially available through suppliers such as Juye Xiandai Fine Chemical Co., Ltd. and Ambeed Inc., with certifications including ISO 9001 and hazardous chemical handling permits .

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(1-aminocyclopentyl)-4,5-dimethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H17N3O/c1-7-8(2)13-10(14-9(7)15)11(12)5-3-4-6-11/h3-6,12H2,1-2H3,(H,13,14,15) |

InChI Key |

STSYABGVSIDNJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(NC1=O)C2(CCCC2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-aminocyclopentane with a suitable pyrimidinone precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrimidinone Derivatives

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (CAS 40778-16-3)

- Structure: Replaces the aminocyclopentyl group with a dimethylamino (-N(CH₃)₂) substituent.

- Properties: Purity: ≥95% (discontinued) . Applications: Used as a stationary phase in liquid chromatography due to polar interactions .

6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one

- Structure : Features a phenyl group at position 1 and a sulfanyl (-SH) group at position 2.

- Properties: The phenyl group enhances lipophilicity, while the sulfanyl moiety increases reactivity (e.g., thiol-disulfide exchange) . No commercial availability data; primarily a research compound .

2-[(7-Methoxy-4-methyl-2-quinazolinyl)amino]-5,6-dimethyl-1H-pyrimidin-4-one

Cyclopentyl-Substituted Analogs

4-Amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-1-hydroxymethyl-cyclopent-2-enyl)-1H-pyrimidin-2-one (RX-3117)

- Structure : Fluorinated cyclopentenyl group with hydroxyl and hydroxymethyl substituents.

- Properties: Demonstrates antitumor activity in clinical trials, leveraging fluorine for metabolic stability .

Functional Group Comparison Table

Physicochemical and Commercial Considerations

Solubility and Lipophilicity

- In contrast, the sulfanyl group in 6-amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one introduces polarity but may limit stability .

Research Implications and Gaps

- Pharmacological Data: Limited evidence on the target compound’s bioactivity.

- Synthetic Challenges: The aminocyclopentyl group may complicate synthesis compared to dimethylamino derivatives, requiring specialized cyclization or protection strategies .

Biological Activity

2-(1-Aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrimidine ring substituted with an aminocyclopentyl group and two methyl groups at positions 5 and 6, which may enhance its pharmacological properties.

- Molecular Formula : C11H17N3O

- Molecular Weight : 207.27 g/mol

- Structure : The compound's structure is pivotal in determining its biological activity, influencing its interaction with various biological targets.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. The mechanism of action is believed to involve the modulation of enzyme activities related to DNA replication and repair, which suggests its potential utility as a therapeutic agent against various infectious diseases.

The compound likely interacts with specific molecular targets, including enzymes and receptors, influencing their activity. This interaction can lead to alterations in cellular processes such as apoptosis and cell cycle regulation. For instance, studies have shown that similar pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Study on Enzyme Inhibition

A notable study examined the inhibitory effects of various pyrimidine derivatives on adenosine kinase (AdK), a key enzyme involved in adenosine metabolism. The findings suggested that this compound could act as a potent inhibitor of AdK, leading to increased levels of endogenous adenosine, which may be beneficial in treating conditions such as seizures and inflammation .

Comparison with Related Compounds

A comparative analysis with structurally similar compounds revealed that this compound exhibited enhanced stability and solubility, potentially translating to improved biological activity. The following table summarizes key features of this compound compared to others:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(1-Aminocyclohexyl)-5-methyl-1,4-dihydropyrimidin-4-one | Similar core structure | Cyclohexyl group instead of cyclopentyl |

| 5-Methyl-1H-pyrimidine-2,4(3H)-dione | Lacks aminocyclopentyl group | Simpler structure; less biological activity |

| 2-(Aminomethyl)-5-methylpyrimidine | Different substitution pattern | Basic structure; different activity profile |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, leading to high yields of the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.